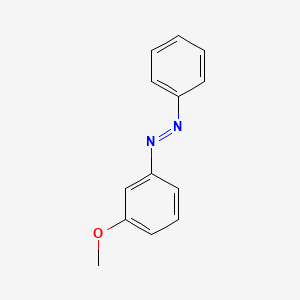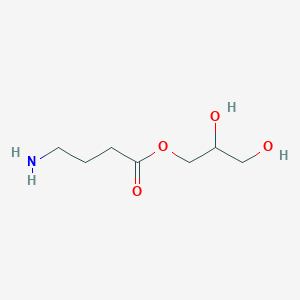
2,3-Dihydroxypropyl 4-aminobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl 4-aminobutanoate is an organic compound with potential applications in various scientific fields. It is characterized by the presence of both hydroxyl and amino functional groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 4-aminobutanoate typically involves the reaction of 4-aminobutanoic acid with glycerol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods ensure consistent product quality and high efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 4-aminobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .
Major Products
The major products formed from these reactions include carbonyl compounds, primary amines, and substituted derivatives of this compound .
Scientific Research Applications
2,3-Dihydroxypropyl 4-aminobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial materials .
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 4-aminobutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic acid:
2,3-Dihydroxypropyl 4-aminobenzoate: A similar compound with a benzoate group instead of a butanoate group .
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
57757-30-9 |
|---|---|
Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 4-aminobutanoate |
InChI |
InChI=1S/C7H15NO4/c8-3-1-2-7(11)12-5-6(10)4-9/h6,9-10H,1-5,8H2 |
InChI Key |
VQSCWWWQTXFTBM-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OCC(CO)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


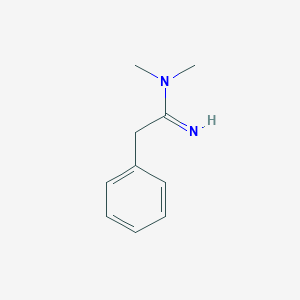
![Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14623336.png)
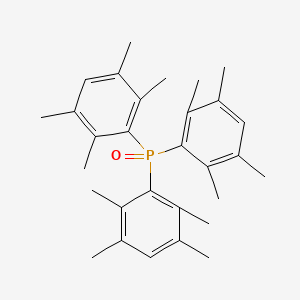
![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
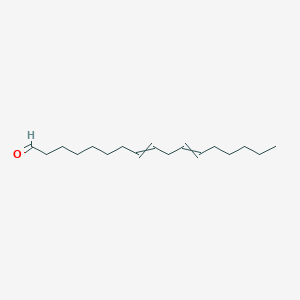

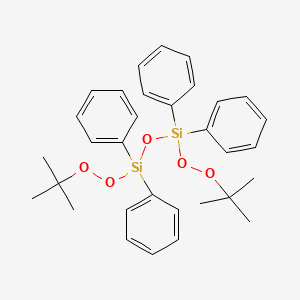
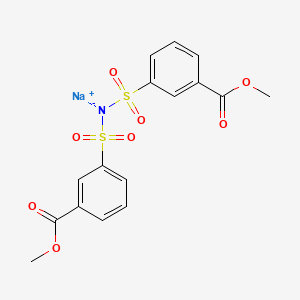

![5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B14623392.png)
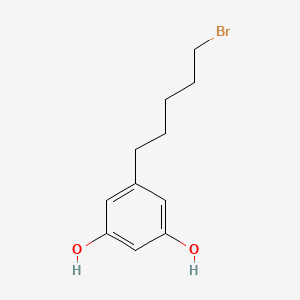
![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)
